Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine
CAS No.:
Cat. No.: VC14115707
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol
* For research use only. Not for human or veterinary use.
![Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine -](/images/structure/VC14115707.png)
Specification
Molecular Formula | C7H13N |
---|---|
Molecular Weight | 111.18 g/mol |
IUPAC Name | (1R,4S)-bicyclo[2.2.1]heptan-2-amine |
Standard InChI | InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7?/m0/s1 |
Standard InChI Key | JEPPYVOSGKWVSJ-GFCOJPQKSA-N |
Isomeric SMILES | C1C[C@@H]2C[C@H]1CC2N |
Canonical SMILES | C1CC2CC1CC2N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclo[2.2.1]heptane skeleton, commonly known as norbornane. This rigid, bridged bicyclic system imposes significant steric constraints, which influence its reactivity and interactions with biological targets . The amine group at the 2-position and the rel-(1R,4S) stereochemistry define its three-dimensional orientation, critical for enantioselective applications .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₄ClN | |
Molecular Weight | 147.64 g/mol | |
IUPAC Name | (1R,4S)-bicyclo[2.2.1]heptan-2-amine; hydrochloride | |
CAS Number | 673459-33-1 | |
Chiral Centers | 1R, 2R, 4S |
Stereochemical Considerations
The rel-(1R,4S) designation indicates the relative configuration of the bicyclic system. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the amine group occupies an exo position relative to the norbornane bridge, enhancing its accessibility for chemical reactions . This stereochemistry also governs its binding affinity to biological receptors, as demonstrated in comparative studies with endo-isomers .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with norbornene, a readily available precursor. A two-step process involving hydroboration-oxidation followed by amination yields the target compound:
-
Hydroboration-Oxidation: Norbornene undergoes hydroboration with borane-THF, selectively forming the exo-alcohol intermediate.
-
Amination: The alcohol is converted to the amine via a Gabriel synthesis or Hofmann rearrangement, with subsequent hydrochloride salt formation to improve stability .
Critical to this process is maintaining stereochemical integrity. Asymmetric catalysis or chiral resolving agents are employed to ensure >98% enantiomeric excess (ee) in commercial batches .
Industrial-Scale Production
Manufacturers like Vulcanchem and BLD Pharmatech utilize continuous flow reactors to optimize yield and purity. Key parameters include:
-
Use of anhydrous solvents (e.g., tetrahydrofuran) to avoid hydrolysis.
-
Final purification via recrystallization from ethanol/water mixtures, achieving ≥95% purity .
Applications in Research and Industry
Asymmetric Synthesis
The compound serves as a chiral auxiliary in stereoselective reactions. In aldol condensations, it induces diastereomeric excesses >90% by leveraging its rigid geometry to shield one face of the reacting carbonyl.
Drug Development
Derivatives like N-propylbicyclo[2.2.1]heptan-2-amine (CAS 190141-58-3) are under investigation as antipsychotic agents. Preclinical trials show a 40% reduction in dopamine-induced hyperlocomotion in murine models at 10 mg/kg doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume